molecular formula C11H12O3 B1414906 3-(3-Methoxyphenyl)but-2-enoic acid CAS No. 37730-32-8

3-(3-Methoxyphenyl)but-2-enoic acid

Cat. No.: B1414906
CAS No.: 37730-32-8
M. Wt: 192.21 g/mol
InChI Key: GTVHLYBUAHVRRK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)but-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This unsaturated carboxylic acid, characterized by its methoxyphenyl substituent, serves as a valuable building block in organic synthesis and medicinal chemistry research. It is part of a class of cinnamic acid derivatives known for their utility in constructing more complex molecules . Researchers employ this compound and its analogues as key intermediates in exploring new pharmaceutical compounds and bioactive molecules . The structure is closely related to other phenylprop-enoic acid derivatives used in synthetic chemistry . As with many specialized organic acids, it can act as a precursor in the synthesis of heterocyclic compounds or be used to study structure-activity relationships (SAR). This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(6-11(12)13)9-4-3-5-10(7-9)14-2/h3-7H,1-2H3,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVHLYBUAHVRRK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 3 Methoxyphenyl but 2 Enoic Acid and Its Derivatives

Established Synthetic Pathways

The synthesis of 3-(3-Methoxyphenyl)but-2-enoic acid can be achieved through several reliable and well-documented chemical reactions. These pathways primarily focus on the formation of the carbon-carbon double bond characteristic of the but-2-enoic acid structure.

Knoevenagel Condensation Approaches and Analogues

The Knoevenagel condensation is a fundamental reaction in organic chemistry used for C-C bond formation. It involves the reaction of a ketone or aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of this compound, this would typically involve the condensation of 3-methoxyacetophenone with a malonic acid derivative.

The reaction is generally catalyzed by weak bases such as amines (e.g., pyridine, piperidine) or their salts. jlu.edu.cn The initial product is a dicarboxylic acid which can subsequently undergo decarboxylation upon heating to yield the desired α,β-unsaturated acid. A related approach involves using ethyl hydrogen malonate, which can lead to the corresponding butenoate ester. jlu.edu.cn

Table 1: Knoevenagel Condensation Reactants

Carbonyl Compound Active Methylene Compound Typical Catalyst
3-Methoxyacetophenone Malonic acid Pyridine/Piperidine

Hydrolysis of Ester Precursors

Many synthetic routes to this compound first generate an ester derivative, such as ethyl or methyl (2E)-3-(3-methoxyphenyl)but-2-enoate. These ester precursors are commonly synthesized via methods like the Horner-Wadsworth-Emmons reaction or Knoevenagel condensation. yu.edu.jo The final step to obtain the carboxylic acid is a straightforward hydrolysis of the ester.

This hydrolysis is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Alternatively, acid-catalyzed hydrolysis can also be employed. The ease of purification of the resulting water-soluble phosphate (B84403) byproducts from reactions like the HWE makes this a clean and efficient two-step approach to the final acid. organic-chemistry.org

Horner-Wadsworth-Emmons Reaction and Variants

The Horner-Wadsworth-Emmons (HWE) reaction is a highly versatile and widely used method for the synthesis of alkenes with a high degree of stereocontrol, typically favoring the formation of the (E)-isomer. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organicchemistrydata.org To synthesize derivatives of this compound, 3-methoxyacetophenone is reacted with a phosphonate reagent, most commonly triethyl phosphonoacetate, in the presence of a base.

The advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion, which allows it to react efficiently even with less reactive ketones, and the simple removal of the water-soluble dialkylphosphate byproduct. organic-chemistry.orgorgsyn.org Various bases can be used to deprotonate the phosphonate, including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgrsc.org The choice of base and reaction conditions can influence the stereochemical outcome. wikipedia.org For instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and specific base/solvent systems (e.g., KHMDS/18-crown-6) to favor the formation of (Z)-alkenes. researchgate.net

Table 2: Horner-Wadsworth-Emmons Reaction Parameters

Carbonyl Compound Phosphonate Reagent Base Solvent Stereoselectivity
3-Methoxyacetophenone Triethyl phosphonoacetate NaH THF Predominantly (E)
3-Methoxyacetophenone Triethyl phosphonoacetate DBU Deep Eutectic Solvent High (E) rsc.org

Modified Perkin Reactions

The Perkin reaction is another classical method for synthesizing α,β-unsaturated carboxylic acids, specifically cinnamic acids and their derivatives. The traditional reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid corresponding to the anhydride. A modified version could potentially be used to synthesize the target compound, likely starting from 3-methoxybenzaldehyde (B106831) and propanoic anhydride with sodium propanoate as the base. The reaction proceeds through an aldol-type condensation followed by dehydration. While effective for cinnamic acids, its application to butenoic acid derivatives from ketones is less common and may require specific modifications and catalysts.

Stereoselective Synthesis Strategies

While this compound itself is achiral, its derivatives can possess chiral centers. The development of stereoselective methods is crucial for the synthesis of specific enantiomers or diastereomers of these derivatives, which is often a requirement for biologically active molecules.

Enantioselective Approaches for Chiral Derivatives

The creation of chiral derivatives from the this compound scaffold can be achieved by introducing stereocenters into the molecule. One common approach is the asymmetric reduction of the carbon-carbon double bond to create a chiral center at the C3 position. Another strategy involves reactions at the double bond, such as asymmetric dihydroxylation or epoxidation.

A relevant strategy in the synthesis of related chiral molecules is the Darzen's glycidic ester condensation, which can be used to produce chiral glycidic esters (oxirane-2-carboxylates). google.com For example, the synthesis of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester has been achieved from achiral precursors by using a chiral oxidation reagent during an asymmetric epoxidation step. google.com Such methodologies could be adapted to synthesize chiral precursors for derivatives of this compound. Furthermore, enantioselective total synthesis approaches have been reported for complex chiral 1,4-benzodioxane (B1196944) lignans (B1203133), which sometimes incorporate a methoxyphenyl moiety, demonstrating the advanced state of stereocontrol in related systems. researchgate.net

Regioselective Synthesis via Ni-Carbometallation

Nickel-catalyzed carbometallation represents a powerful tool for the formation of carbon-carbon bonds with high regioselectivity. This methodology typically involves the addition of an organometallic reagent across an unsaturated bond, such as an alkyne or alkene, mediated by a nickel catalyst. The regioselectivity of the addition is often controlled by the electronic and steric nature of the substrate and reagents, or through the use of directing groups.

In the context of synthesizing substituted but-2-enoic acid derivatives, a hypothetical Ni-carbometallation route could involve the reaction of a terminal alkyne with an organoboron compound, such as an arylboronic acid, and a source of carbon dioxide or a related carboxylating agent. A bidentate directing group attached to the substrate can assist in achieving high levels of chemo- and regioselectivity in such transformations. rsc.org For instance, a nickel-catalyzed three-component reaction involving an appropriately substituted alkyne, an arylboronic acid, and a disulfide electrophile has been reported for the 1,2-carbosulfenylation of unactivated alkenes, demonstrating the catalyst's ability to control product formation. rsc.org While specific literature detailing the Ni-carbometallation for the direct synthesis of this compound is not prevalent, the principles of this methodology suggest a viable, albeit advanced, synthetic avenue warranting further investigation.

Control of E/Z Isomerism in Stobbe Condensation and Related Reactions

The Stobbe condensation is a robust method for forming C-C bonds, specifically yielding alkylidene succinic acids or their monoesters. chemistry-reaction.comunacademy.com This reaction involves the base-mediated condensation of a ketone or aldehyde with a dialkyl succinate (B1194679). chemistry-reaction.com A key feature of the Stobbe condensation is its mechanistic pathway, which proceeds through a crucial γ-lactone intermediate. chemistry-reaction.comwikipedia.orgorganicchemistrytutor.com This intermediate is formed by an initial aldol-type addition of the succinate enolate to the carbonyl compound, followed by an intramolecular cyclization (a Dieckmann-like condensation) to form the five-membered lactone ring. organicchemistrytutor.comyoutube.com

The stereochemical outcome (E/Z isomerism) of the final α,β-unsaturated product is determined during the base-induced elimination step that opens this γ-lactone ring. organicchemistrytutor.com The geometry of the resulting double bond is influenced by the thermodynamics of the transition states leading to the E and Z isomers. Factors that can control this selectivity include:

Steric Hindrance: The steric bulk of the substituents on both the carbonyl compound (e.g., the 3-methoxyphenyl (B12655295) group and the methyl group from 3-methoxyacetophenone) and the succinic ester can favor the formation of the less sterically hindered, and often more thermodynamically stable, E-isomer. researchgate.net

Base and Reaction Conditions: The choice of base (e.g., sodium ethoxide, potassium t-butoxide, sodium hydride) and solvent can influence the equilibrium between the intermediates and the transition state energies, thereby affecting the E/Z ratio. unacademy.comresearchgate.netjuniperpublishers.com Ketones have been found to react well with succinates, often with better yields when using potassium t-butoxide or sodium hydride. researchgate.net

For the synthesis of this compound, the condensation of 3-methoxyacetophenone with a dialkyl succinate would proceed via this lactone intermediate, and careful selection of reaction conditions could potentially control the E/Z isomer ratio of the final product.

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times, improved yields, and the ability to perform reactions under solvent-free conditions. nih.gov Condensation reactions, which are fundamental to the synthesis of α,β-unsaturated compounds, are particularly amenable to microwave irradiation. cem.com

Protocols for Knoevenagel and Claisen-Schmidt condensations, which are mechanistically related to the Stobbe condensation, have been successfully adapted to microwave conditions. nih.govcem.com For example, the condensation of acetophenone (B1666503) derivatives with aldehydes has been efficiently catalyzed by boric acid under solvent-free microwave irradiation. nih.gov This method is noted for being environmentally friendly due to the use of a non-toxic catalyst and the absence of bulk solvents. nih.gov The reaction of various acetophenones and active methylene compounds with aldehydes at 160 °C under microwave heating (300 W) was typically complete within 40 minutes. nih.gov These conditions demonstrate a viable and green alternative to conventional heating methods that often require several hours.

The following table showcases the efficiency of microwave-assisted synthesis in related condensation reactions.

ReactantsCatalyst/Conditions (Microwave)Time (min)Yield (%)Conventional Method Comparison
Acetophenone, BenzaldehydeBoric Acid, 160 °C, 300 W40HighTraditional methods often require longer heating periods and solvents.
Substituted Aldehydes, Ethyl CyanoacetateNone specified--Microwave enhancement reported to accelerate Knoevenagel condensation. cem.com
Acetophenone derivatives, AldehydesBoric Acid, Solvent-Free40-Described as an environmentally friendly protocol with short reaction times. nih.gov

This table is illustrative of the general advantages of microwave synthesis for condensation reactions based on available literature.

Applying a microwave-assisted protocol to the Stobbe condensation for the synthesis of this compound could similarly lead to a more efficient and environmentally benign process.

Exploration of Novel Synthetic Routes and Precursors

Stobbe Condensation in Related Contexts

The versatility of the Stobbe condensation is demonstrated by its application to a wide array of aromatic carbonyl compounds. researchgate.netjuniperpublishers.com A closely related synthesis that highlights the utility of this reaction is the condensation of m-methoxybenzaldehyde with dimethyl succinate. juniperpublishers.com This reaction serves as a key step in the synthesis of 8-methoxy-1-tetralone. The process involves the initial condensation to yield an unsaturated ester, which is then subjected to alkaline hydrolysis followed by catalytic hydrogenation to produce the corresponding substituted succinic acid. juniperpublishers.com This diacid is then cyclized using a strong acid to form the target tetralone. juniperpublishers.com This example directly illustrates the synthetic pathway for creating a complex molecule starting from a methoxy-substituted aromatic aldehyde, a structure closely analogous to the precursors required for this compound.

Synthesis from Hydroxymatairesinol Analogs

Hydroxymatairesinol is a type of lignan (B3055560), a class of polyphenols found in plants. While lignans can serve as precursors in various synthetic endeavors, their use for the direct synthesis of simpler, non-lignan structures like this compound is not a commonly documented synthetic route in the surveyed chemical literature. Such a transformation would likely require significant degradation and functional group manipulation of the complex lignan skeleton, making it a less direct and potentially low-yielding approach compared to convergent methods like the Stobbe condensation.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl but 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3-Methoxyphenyl)but-2-enoic acid, the expected ¹H NMR signals can be predicted based on its structure.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH ~12.0 Singlet (broad)
Aromatic-H 6.9 - 7.4 Multiplet
Vinylic-H ~6.0 Singlet
-OCH₃ ~3.8 Singlet

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with solvent and concentration. The aromatic protons on the methoxy-substituted ring are expected to show a complex multiplet pattern due to their different electronic environments. The vinylic proton's chemical shift is influenced by its position in the conjugated system. The singlets for the methoxy (B1213986) and methyl groups are expected to be sharp and distinct.

For comparison, the experimental ¹H NMR data for the isomeric compound, (E)-3-(2-Methoxyphenyl)-2-butenoic acid, shows a methyl doublet at 2.51 ppm, a methoxy singlet at 3.83 ppm, and a vinylic quartet at 5.94 ppm, with the aromatic protons appearing as multiplets between 6.90 and 7.31 ppm nih.gov. The difference in the substitution pattern (ortho- vs. meta-) would primarily affect the chemical shifts and splitting patterns of the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~171
C (aromatic, C-OCH₃) ~160
C (aromatic, C-C=) ~140
C (aromatic, CH) 113 - 130
C (vinylic, =C-COOH) ~118
C (vinylic, =C-Ph) ~155
-OCH₃ ~55

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The aromatic carbons show a range of chemical shifts depending on their substitution, with the carbon attached to the methoxy group being the most deshielded. The vinylic carbons are also found in the downfield region due to the sp² hybridization and conjugation.

Experimental data for the ortho-isomer, (E)-3-(2-Methoxyphenyl)-2-butenoic acid, shows the carbonyl carbon at 172.3 ppm, the methoxy-bearing aromatic carbon at 156.2 ppm, and the methyl carbon at 20.13 ppm, which aligns well with the predicted values for the meta-isomer nih.gov.

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

While no specific 2D NMR data for this compound is available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling between the aromatic protons, helping to decipher their complex splitting patterns. An HSQC spectrum would directly correlate each proton with its attached carbon, confirming the assignments made in the 1D spectra. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds, which would be crucial for confirming the connectivity of the methoxyphenyl group to the butenoic acid chain. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the stereochemistry of the double bond by observing through-space interactions between the vinylic proton and the methyl group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups in a molecule based on their characteristic absorption frequencies.

Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic acid) 2500-3300 Broad
C-H (Aromatic) 3000-3100 Medium
C-H (Aliphatic) 2850-3000 Medium
C=O (Carboxylic acid) 1680-1710 Strong
C=C (Alkene) 1620-1640 Medium
C=C (Aromatic) 1450-1600 Medium-Weak

The broad O-H stretch is a hallmark of the carboxylic acid dimer. The strong C=O stretching vibration is also characteristic of the carboxylic acid. The C=C stretching of the alkene and the aromatic ring, along with the strong C-O stretching of the ether, would further confirm the structure.

For comparison, the experimental IR spectrum of the ortho-isomer, (E)-3-(2-Methoxyphenyl)-2-butenoic acid, displays a broad O-H stretch from 3300-2800 cm⁻¹, a strong C=O stretch at 1692 cm⁻¹, and a C=C stretch at 1631 cm⁻¹ nih.gov.

Raman Spectroscopy (Computational Predictions)

While experimental Raman data for this compound is not available, computational studies on similar cinnamic acid derivatives can provide insight into the expected Raman spectrum. nih.gov Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies and Raman intensities.

Predicted Raman Bands of Note for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic ring breathing ~1000
C=C stretching (alkene) ~1630

The Raman spectrum would be expected to show a strong band for the C=C double bond stretching due to its high polarizability. The aromatic ring vibrations would also be prominent. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. Computational studies on cinnamic acid and its derivatives have shown that the number and position of substituents on the phenyl ring influence the vibrational frequencies. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound (molecular formula: C₁₁H₁₂O₃), mass spectrometry confirms its molecular mass and provides insights into its structural components through controlled fragmentation.

The monoisotopic mass of the (E)-isomer, (2e)-3-(3-methoxyphenyl)but-2-enoic acid, is 192.07864 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition. The analysis is typically performed using techniques such as electrospray ionization (ESI), which generates charged molecules (adducts) in the gas phase with minimal fragmentation. The mass-to-charge ratios (m/z) of these adducts are then measured.

Predicted m/z values for various adducts of (E)-3-(3-methoxyphenyl)but-2-enoic acid are instrumental for its identification in complex mixtures. uni.lu These predictions, derived from computational models, provide a reference for experimental data.

Interactive Table of Predicted Mass-to-Charge Ratios

Adduct IonPredicted m/z
[M+H]⁺193.08592
[M+Na]⁺215.06786
[M-H]⁻191.07136
[M+K]⁺231.04180
[M+H-H₂O]⁺175.07590
[M]⁺192.07809

Data sourced from predicted values for (2e)-3-(3-methoxyphenyl)but-2-enoic acid. uni.lu

Further structural information is obtained through tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented. While detailed experimental fragmentation data for this specific compound is not widely published, the fragmentation pattern can be predicted based on its structure. Common fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxyl group (-COOH) as CO₂ (44 Da), a characteristic fragmentation for carboxylic acids.

Loss of Water: Elimination of H₂O (18 Da) from the protonated molecule [M+H]⁺, a common process for compounds with a carboxyl group, leading to the formation of an acylium ion. This is supported by the predicted adduct [M+H-H₂O]⁺ at m/z 175.07590. uni.lu

Cleavage of the Methoxyphenyl Group: Fragmentation of the methoxy group (-OCH₃) or cleavage of the bond between the phenyl ring and the butenoic acid chain, yielding characteristic ions corresponding to the methoxyphenyl moiety.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on the molecule's absolute configuration, conformational preferences, and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state.

A thorough search of publicly available scientific databases and crystallographic repositories did not yield any experimental single-crystal X-ray diffraction data for this compound. Therefore, its crystal structure has not been formally reported.

Were the data available, it would provide key structural parameters as detailed in the table below. For this compound, X-ray crystallography would definitively establish the stereochemistry at the C=C double bond (E or Z configuration) and reveal the planarity of the conjugated system. Furthermore, it would elucidate how the carboxylic acid groups interact with each other in the crystal lattice, for instance, by forming the commonly observed hydrogen-bonded dimers.

Interactive Table of Crystallographic Data

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Advanced Computational Studies on this compound Remain a Niche Area of Research

Computational techniques such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations are powerful tools for elucidating the structural, electronic, and dynamic properties of molecules. These methods are routinely applied to a wide array of chemical compounds to understand and predict their behavior.

For instance, DFT calculations are fundamental for determining the most stable three-dimensional structure (geometry optimization) and the energetic landscape of different conformations. This analysis also provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which is crucial for understanding a molecule's reactivity and electronic transitions. Furthermore, the mapping of the molecular electrostatic potential (MEP) on the electron density surface helps to identify the regions of a molecule that are prone to electrophilic or nucleophilic attack.

TD-DFT is the standard extension for studying the properties of molecules in their electronically excited states, providing information on absorption spectra and photochemical behavior. NBO analysis offers a detailed picture of the bonding and electronic delocalization within a molecule, quantifying intramolecular charge transfer and other interactions. Finally, MD simulations can model the conformational dynamics of the molecule over time and its interactions with a solvent or a biological receptor, yielding insights into its flexibility and binding energetics.

Although these computational studies have been performed on structurally related compounds, such as other derivatives of cinnamic acid or molecules containing a methoxyphenyl group, specific data sets and detailed research findings for this compound are not present in the accessible scientific literature. Therefore, the creation of a detailed article with specific data tables and in-depth analysis as requested is not feasible without the underlying primary research. The scientific community has yet to publish a dedicated computational investigation into the properties of this compound.

Advanced Computational Chemistry Studies on 3 3 Methoxyphenyl but 2 Enoic Acid

Quantum Chemical Analysis of Reactivity Parameters

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule through a set of conceptual DFT descriptors. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Key Reactivity Parameters

A study on a related compound, trans-4-Methoxycinnamic acid, utilized DFT with the B3LYP functional and 6-311G(d,p) basis set to determine its electronic properties. rsisinternational.org The calculated HOMO energy for this molecule was -5.9160 eV, and the LUMO energy was -1.6275 eV, resulting in an energy gap of 4.2885 eV. rsisinternational.org Such a moderate energy gap suggests good stability. rsisinternational.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive. nih.gov

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Illustrative Data for Structurally Similar Compounds

To illustrate how these parameters are presented, the following tables showcase data for acrylic acid and trans-4-Methoxycinnamic acid, which share structural motifs with 3-(3-Methoxyphenyl)but-2-enoic acid.

Table 1: Quantum Chemical Reactivity Parameters for Acrylic Acid

ParameterValue
EHOMO-0.26751 eV
ELUMO-0.18094 eV
Energy Gap (ΔE)0.08657 eV
Ionization Potential (I)0.26751 eV
Electron Affinity (A)0.18094 eV
Electronegativity (χ)0.224225 eV
Chemical Hardness (η)0.043285 eV
Chemical Softness (S)11.551 eV⁻¹
Electrophilicity Index (ω)0.581 eV

Data based on a DFT study of acrylic acid. The low energy gap suggests high chemical reactivity and polarizability. researchgate.netresearchgate.net

Table 2: Quantum Chemical Reactivity Parameters for trans-4-Methoxycinnamic Acid

ParameterValue
EHOMO-5.9160 eV
ELUMO-1.6275 eV
Energy Gap (ΔE)4.2885 eV
Ionization Potential (I)5.9160 eV
Electron Affinity (A)1.6275 eV
Electronegativity (χ)3.77175 eV
Chemical Hardness (η)2.14425 eV
Chemical Softness (S)0.23318 eV⁻¹
Electrophilicity Index (ω)3.317 eV

Data derived from DFT calculations on trans-4-Methoxycinnamic acid, indicating good stability due to its moderate energy gap. rsisinternational.org

Chemical Reactivity and Transformation Mechanisms of 3 3 Methoxyphenyl but 2 Enoic Acid

Oxidation Reactions and Mechanistic Pathways

The oxidation of 3-(3-Methoxyphenyl)but-2-enoic acid can occur at several sites, primarily the carbon-carbon double bond and the aromatic ring. The specific products and mechanisms depend on the oxidizing agent and reaction conditions.

The double bond in the butenoic acid chain is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can break this bond. For instance, ozonolysis followed by an oxidative workup would likely yield 3-methoxybenzaldehyde (B106831) and pyruvic acid. Under milder conditions, epoxidation of the double bond could occur, forming an epoxide intermediate which can be subsequently hydrolyzed to a diol.

The methoxyphenyl group also influences the oxidation process. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring, making it more susceptible to oxidation compared to unsubstituted benzene. However, the unsaturated acid side chain is electron-withdrawing and deactivates the ring. In analogous compounds like (3E)-4-(3-methoxyphenyl)but-3-en-2-one, oxidation can lead to the formation of 3-methoxybenzoic acid or 3-methoxyacetophenone. Cinnamic acid and its derivatives, which are structurally similar, are known to act as antioxidants, a property that stems from their ability to be oxidized. nih.gov This antioxidant activity often involves the formation of stable phenoxyl radicals, particularly in derivatives with hydroxyl groups. nih.gov

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentPotential Product(s)Reaction Site
Ozone (O₃), then H₂O₂3-Methoxybenzaldehyde, Pyruvic acidC=C double bond
Peroxy acids (e.g., m-CPBA)(E)-3-(3-(3-methoxyphenyl)oxiran-2-yl)propanoic acidC=C double bond
Strong oxidants (e.g., hot KMnO₄)3-Methoxybenzoic acidCleavage of side chain

Reduction Reactions and Product Profiles

The reduction of this compound can target either the carbon-carbon double bond or the carboxylic acid group, or both. The choice of reducing agent determines the final product profile.

Catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) typically reduces the α,β-unsaturated double bond first, yielding 3-(3-methoxyphenyl)butanoic acid. This selective reduction is common for α,β-unsaturated carbonyl compounds.

To reduce the carboxylic acid group, more powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both the carboxylic acid and the double bond, which would likely produce 4-(3-methoxyphenyl)butan-1-ol. A less reactive hydride reagent, such as sodium borohydride (B1222165) (NaBH₄), is generally not strong enough to reduce a carboxylic acid but could potentially reduce the double bond in conjugation with the carbonyl under specific conditions.

For a related compound, (3E)-4-(3-methoxyphenyl)but-3-en-2-one, reduction can form 3-methoxyphenylbutanol or 3-methoxyphenylbutane, illustrating the reduction of both the ketone and the double bond.

Table 2: Potential Reduction Products of this compound

Reducing AgentPotential Product(s)Reaction Site(s)
H₂/Pd-C3-(3-Methoxyphenyl)butanoic acidC=C double bond
LiAlH₄, then H₂O4-(3-methoxyphenyl)butan-1-olC=O and C=C
NaBH₄No significant reaction expected with the carboxylic acidC=O (Carboxylic Acid)

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The methoxyphenyl ring of the molecule is subject to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu The regiochemical outcome of these substitutions is determined by the directing effects of the two substituents on the ring: the methoxy group (-OCH₃) and the but-2-enoic acid side chain.

Directing Effects :

The methoxy group is a powerful activating group and an ortho, para-director. masterorganicchemistry.com It increases the electron density of the ring, particularly at the ortho (positions 2 and 6) and para (position 4) positions, through its strong resonance effect. libretexts.orgyoutube.com This makes these positions more nucleophilic and accelerates the rate of electrophilic attack. lumenlearning.com

The but-2-enoic acid side chain is a deactivating group due to the electron-withdrawing nature of the α,β-unsaturated carbonyl system. Deactivating groups generally direct incoming electrophiles to the meta position (positions 3 and 5 relative to the substituent). masterorganicchemistry.comlibretexts.org

In this compound, the substituents are meta to each other. The powerful activating effect of the methoxy group typically dominates the directing influence. Therefore, electrophilic substitution is expected to occur at the positions that are ortho or para to the methoxy group and are not already substituted. The available positions are C2, C4, and C6. The C4 and C6 positions are ortho to the methoxy group, while the C2 position is also ortho. The C5 position is para to the methoxy group. Given the steric hindrance from the adjacent butenoic acid chain, substitution at the C4 and C6 positions is most probable.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-(2-Nitro-5-methoxyphenyl)but-2-enoic acid and 3-(4-Nitro-3-methoxyphenyl)but-2-enoic acid
BrominationBr₂, FeBr₃3-(2-Bromo-5-methoxyphenyl)but-2-enoic acid and 3-(4-Bromo-3-methoxyphenyl)but-2-enoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction may be inhibited due to deactivation by the carboxylic acid group.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Redox Processes

Proton-coupled electron transfer (PCET) is a crucial mechanism in the redox chemistry of many organic molecules, including phenolic compounds and their derivatives, which are structurally related to this compound. nih.gov PCET reactions involve the transfer of both a proton and an electron. nih.gov This can occur in a single kinetic step (concerted PCET or EPT) or in a stepwise manner, as either electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). nih.govresearchgate.net

Cinnamic acid derivatives are recognized for their antioxidant properties, which are often mediated by PCET pathways. nih.gov For example, hydroxycinnamic acids can scavenge free radicals via hydrogen atom transfer (HAT), a concerted process, to form stable phenoxyl radicals. nih.gov

In this compound, the carboxylic acid proton is a potential participant in PCET reactions. In redox processes, the molecule could donate an electron from the π-system of the ring or the double bond, coupled with the transfer of the acidic proton to a suitable acceptor. Concerted mechanisms (CEPT) are often favored as they can avoid high-energy charged intermediates. nih.govdiva-portal.org The specific pathway—concerted versus stepwise—is influenced by factors such as the solvent, pH, and the redox potential of the reacting partner. nih.govrsc.org While this molecule lacks the phenolic hydroxyl group that is a common feature in highly active antioxidant cinnamic acids, the conjugated system and the carboxylic acid group still provide a framework for PCET to occur.

Cyclization and Condensation Reactions in Analogous Systems

The structure of this compound lends itself to potential cyclization and condensation reactions, as seen in analogous systems.

Cyclization: Intramolecular cyclization reactions are plausible under certain conditions. For example, in the presence of a strong acid like polyphosphoric acid, an intramolecular Friedel-Crafts acylation could occur. This would involve the attack of the aromatic ring onto the activated carboxylic acid group (or its derivative, like an acyl chloride), potentially leading to the formation of a tricyclic system or a substituted naphthalene (B1677914) derivative after subsequent reactions. The cyclization of hydroxy acids to form cyclic esters (lactones) is also a common intramolecular reaction, though this would require the presence of a hydroxyl group on the side chain. youtube.com

Condensation: Condensation reactions are fundamental to the synthesis of butenoic and cinnamic acids. libretexts.org The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, like malonic acid, often followed by decarboxylation. thepharmajournal.comyoutube.com Similarly, aldol-type condensations are used to create the α,β-unsaturated carbonyl structure. rsc.orgresearchgate.net While this compound is the product of such a condensation, it could theoretically act as a substrate in further condensation reactions at the methyl group, although this is less common. More relevant are dehydrative condensation reactions involving the carboxylic acid group to form esters or amides. google.comnih.gov

Mechanistic Investigations of Biological Activities of 3 3 Methoxyphenyl but 2 Enoic Acid Analogs

Molecular Mechanisms of Anticancer Activity

Analogs of 3-(3-methoxyphenyl)but-2-enoic acid have demonstrated notable anticancer activity through various molecular pathways. These include the induction of programmed cell death (apoptosis), inhibition of cellular proliferation and arrest of the cell cycle, and interaction with specific cellular targets and signaling cascades.

Apoptosis Induction Pathways in Cancer Cell Lines

The induction of apoptosis is a key mechanism by which these compounds eliminate cancer cells. Research has shown that methoxyphenyl chalcone (B49325), an analog, can decrease the viability of ovarian cancer cells by triggering apoptosis. nih.gov This process involves the dephosphorylation of the Bcl-2-associated agonist of cell death (BAD) protein, which in turn leads to the activation of caspases, the executive enzymes of apoptosis. nih.gov

Derivatives such as (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide have been observed to induce apoptosis in HL-60 cells, characterized by cell shrinkage and the formation of apoptotic bodies. nih.gov This apoptotic induction is linked to the significant down-regulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another analog, G-1103, a novel combretastatin (B1194345) A-4 analog, induces apoptosis in HT-1080 fibrosarcoma cells by up-regulating pro-apoptotic proteins like cleaved caspase-3, Fas, cleaved caspase-8, Bax, and cleaved caspase-9, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This suggests that the apoptotic mechanism can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov In HeLa cells, G-1103-induced apoptosis is primarily associated with the death receptor pathway, involving the upregulation of cleaved caspase-3, Fas, and cleaved caspase-8. nih.gov

The broader family of hydroxycinnamic acid derivatives, which are structurally related, also shows pro-apoptotic effects. Ferulic acid, for instance, has been shown to activate both caspase-8 and caspase-9 in MCF-7 breast cancer cells. mdpi.com

Table 1: Effects of this compound Analogs on Apoptotic Pathways

Compound/AnalogCancer Cell LineKey Apoptotic Events
Methoxyphenyl chalconeOvarian cancer cellsDephosphorylation of BAD, activation of caspases. nih.gov
(2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamideHL-60Down-regulation of Bcl-2, cell shrinkage, formation of apoptotic bodies. nih.gov
G-1103HT-1080Upregulation of cleaved caspases-3, -8, -9, Fas, and Bax; downregulation of Bcl-2. nih.gov
G-1103HeLaUpregulation of cleaved caspases-3 and -8, and Fas. nih.gov
Ferulic acidMCF-7Activation of caspase-8 and caspase-9. mdpi.com

Cell Proliferation Inhibition and Cell Cycle Arrest

In addition to inducing apoptosis, these analogs can inhibit the growth of cancer cells by arresting the cell cycle at specific checkpoints. For instance, methoxyphenyl chalcone acts as a G2/M checkpoint modulator. nih.govresearchgate.net

A ferulamide (B102684) derivative, (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide, has been shown to inhibit the growth of HL-60 cells in a concentration- and time-dependent manner. nih.gov Cell cycle analysis revealed that this compound arrests the cell cycle in the G2/M phase. nih.gov This arrest is mediated by a dramatic induction of the CDK inhibitor p21, which in turn inhibits the expression of cyclin B1. nih.gov

Similarly, the combretastatin A-4 analog, G-1103, causes cell cycle arrest at the G2/M phase in both HeLa and HT-1080 cells. nih.gov This effect is associated with the down-regulation of cdc25c and the up-regulation of cyclin B1. nih.gov

Table 2: Cell Cycle Arrest Induced by this compound Analogs

Compound/AnalogCancer Cell LineCell Cycle Phase of ArrestMolecular Mechanism
Methoxyphenyl chalconeOvarian cancer cellsG2/MG2/M checkpoint modulation. nih.govresearchgate.net
(2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamideHL-60G2/MInduction of p21, inhibition of cyclin B1 expression. nih.gov
G-1103HeLa, HT-1080G2/MDown-regulation of cdc25c, up-regulation of cyclin B1. nih.gov

Interaction with Specific Cellular Targets and Signaling Pathways

The anticancer effects of these compounds are also mediated through their interaction with specific cellular targets and signaling pathways. For example, the propenone analog, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been found to suppress a series of molecular inflammatory responses that can contribute to cancer progression. nih.gov This includes the inhibition of the phosphorylation of Src, Syk, Akt, and IκBα, and the subsequent reduction of the transcriptional activation of nuclear factor (NF)-κB. nih.gov

The combretastatin A-4 analog, G-1103, exerts its antitumor activity by disrupting microtubule assembly, acting as a microtubule destabilizing agent. nih.gov This disruption of the cytoskeleton is a key event that leads to cell cycle arrest and apoptosis.

In silico studies on 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl (B12655295) substituent have suggested a possible multitarget mode of action, with a likely mechanism being connected to the activity of caspase 8. nih.gov

Anti-inflammatory Action Mechanisms

Analogs of this compound also possess significant anti-inflammatory properties, which are attributed to their ability to inhibit pro-inflammatory mediators and enzymes.

Inhibition of Pro-inflammatory Cytokines

Certain analogs have been shown to effectively reduce the production of pro-inflammatory cytokines. For instance, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone demonstrates significant anti-inflammatory effects in a dose-dependent manner in LPS-treated RAW264.7 macrophages. nih.govresearchgate.net This is accompanied by a downregulation of proinflammatory cytokines such as IL-1β, IL-6, and MCP-1. researchgate.net The anti-inflammatory effects of this compound were also confirmed in Jurkat T-lymphocytes and HK-2 epithelial cells, where it led to a downregulation of IL-8 and IL-10. researchgate.net

Another analog, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), suppresses the mRNA levels of inflammatory genes, including tumor necrosis factor (TNF)-α. nih.gov

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound Analogs

Compound/AnalogCell LineInhibited Cytokines/Mediators
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeRAW264.7 macrophagesIL-1β, IL-6, MCP-1. researchgate.net
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeJurkat T-lymphocytes, HK-2 epithelial cellsIL-8, IL-10. researchgate.net
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)RAW264.7 cellsTNF-α (mRNA level). nih.gov

Cyclooxygenase (COX) Isozyme Inhibition, particularly COX-2

A key mechanism of the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the elevated production of prostaglandins (B1171923) during inflammation. nih.gov

Research on 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic analogues has demonstrated their ability to inhibit COX-2 expression. nih.gov In isolated monocytes stimulated with LPS, 3-(4'-geranyl-3'-methoxy)phenyl-2-trans propenoic acid and 3-(4'-isopentenyloxy)phenyl-2-trans propenoic acid completely suppressed COX-2 expression at a concentration of 100 μM and inhibited LPS-induced COX-2 expression in a dose-dependent manner. nih.gov

Furthermore, the synthetic chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone has been found to reduce the upregulation of COX-2. nih.gov

Table 4: COX-2 Inhibition by this compound Analogs

Compound/AnalogSystem/Cell LineEffect on COX-2
3-(4'-geranyl-3'-methoxy)phenyl-2-trans propenoic acidIsolated monocytesComplete suppression of COX-2 expression at 100 μM. nih.gov
3-(4'-isopentenyloxy)phenyl-2-trans propenoic acidIsolated monocytesComplete suppression of COX-2 expression at 100 μM. nih.gov
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeRAW264.7 macrophagesReduced upregulation of COX-2. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of this compound and its analogs is significantly linked to their ability to inhibit various key enzymes involved in pathological processes. These interactions are often highly specific, involving detailed molecular mechanisms that researchers are actively investigating. The following sections delve into the mechanistic details of how these compounds interact with and inhibit several critical enzymes.

Beta-Lactamase (e.g., NDM-1) Inhibition Mechanisms

The rise of multidrug-resistant bacteria, particularly those producing New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health. nih.gov NDM-1 is a zinc-dependent enzyme capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. nih.gov The development of NDM-1 inhibitors is, therefore, a critical area of research to restore the efficacy of these antibiotics. nih.gov

While direct studies on this compound are limited, research into related structures provides insight. The general strategy for combating NDM-1 involves either designing new antibiotics insensitive to its catalytic activity or developing inhibitors that can be co-administered with existing β-lactam antibiotics. nih.gov

Investigations into various chemical scaffolds have identified potential non-β-lactam inhibitors. For instance, carnosic acid has been identified as a potential allosteric inhibitor of NDM-1, meaning it binds to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. frontiersin.org This mechanism is distinct from competitive inhibitors that vie with the antibiotic for the active site. frontiersin.org Other studies have explored derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, which have shown inhibitory effects against various metallo-β-lactamases (MBLs), including NDM-1. preprints.org These compounds often exhibit a mixed-mode of inhibition, binding to both the free enzyme and the enzyme-substrate complex. preprints.org

The search for effective NDM-1 inhibitors is ongoing, with a focus on identifying compounds that can overcome the challenge of the enzyme's flexible active site and broad substrate promiscuity. nih.govpreprints.org

Carbonic Anhydrase (CA) Inhibition: Zinc Binding and Hydrogen Bonding Interactions

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Analogs of this compound, specifically those derived from coumarins, have emerged as a novel class of CA inhibitors with a unique mechanism. nih.gov

Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, these cinnamic acid derivatives operate through a non-zinc mediated mechanism. nih.govacs.org The process begins with the hydrolysis of a precursor, such as a coumarin, which is catalyzed by the esterase activity of the CA enzyme itself. nih.gov This reaction forms a 2-hydroxy-cinnamic acid derivative within the active site. nih.govacs.org

The resulting inhibitor does not interact with the catalytic zinc ion. nih.govacs.org Instead, it positions itself at the entrance of the active site cavity, effectively blocking substrate access. nih.gov The binding is stabilized by a series of interactions with amino acid residues lining this outer region of the active site. X-ray crystallography studies have revealed that the inhibitor is held in place through:

Edge-to-face stacking interactions , notably with residues like Phenylalanine-131. nih.gov

Polar and hydrogen bonding interactions with other residues such as Asparagine-67. nih.gov

This distinct binding mode, which avoids the conserved zinc ion and targets a more variable region of the active site, presents an opportunity for designing highly selective inhibitors for different CA isoforms. nih.gov

Table 1: Mechanistic Details of Carbonic Anhydrase Inhibition by Cinnamic Acid Derivatives

Inhibitor Class Precursor Example Active Inhibitor Mechanism of Action Key Interactions

Glyoxalase I (GLO I) Inhibition: Role of Carboxy Group in Active Site Binding

The glyoxalase system, with glyoxalase I (GLO I) as a key enzyme, is a critical pathway for detoxifying reactive aldehydes like methylglyoxal, a toxic byproduct of glycolysis. farmaceut.org Elevated GLO I activity is often observed in cancerous cells, making it a promising target for anticancer drug development. farmaceut.org

Hydroxycinnamic acid derivatives have been studied as potential GLO I inhibitors. farmaceut.org The mechanism of inhibition often involves the interaction of the inhibitor with the zinc ion that is essential for the enzyme's catalytic activity. The carboxylate moiety present in many cinnamic acid derivatives is known to be an effective zinc-binding group. farmaceut.org

In silico and experimental studies on various polyphenolic compounds, including hydroxycinnamic acid derivatives like dihydrocaffeic acid and chlorogenic acid, have explored their binding to the GLO I active site. farmaceut.org The binding is primarily driven by an ionic interaction between the ionized hydroxyl groups of the inhibitor and the central zinc ion, as well as with key amino acid residues like Lys156. farmaceut.org This is complemented by numerous hydrogen bonding and hydrophobic interactions within the active site. farmaceut.org

Furthermore, cinnamic acid and its derivatives have demonstrated antiglycation properties, which are relevant to the function of the glyoxalase system. nih.govmdpi.com They have been shown to inhibit the formation of advanced glycation end products (AGEs), reduce fructosamine (B8680336) levels, and prevent oxidative protein damage. nih.govmdpi.com This suggests a broader role in mitigating the downstream consequences of glycation, a process that GLO I helps to control.

Tyrosinase Inhibition by Related Phenolic Derivatives

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA. mdpi.com Its inhibition is a key strategy for managing skin hyperpigmentation. mdpi.com Phenolic compounds, due to their structural similarity to tyrosine, are a major class of tyrosinase inhibitors. mdpi.com

Derivatives of cinnamic acid are among the phenolic compounds investigated for their tyrosinase inhibitory activity. mdpi.comaidic.it The mechanism of inhibition can vary, but often involves competitive binding to the enzyme's active site. For example, puerol A, a compound with a but-2-enolide structure, acts as a competitive and reversible slow-binding inhibitor of both the monophenolase and diphenolase activities of tyrosinase. mdpi.com

The inhibitory potency of these compounds is influenced by their specific chemical structure. For instance, a thiophenyl derivative of 2,4-dihydroxycinnamic acid has shown a very low IC50 value, indicating high potency. mdpi.com Similarly, other related compounds, including those derived from p-coumaric acid and 3-hydroxy-4-methoxycinnamic acid, have demonstrated significant tyrosinase inhibition. mdpi.com The presence and position of hydroxyl and other substituent groups on the phenyl ring are critical for effective binding and inhibition. nih.gov

Table 2: Tyrosinase Inhibition by Cinnamic Acid-Related Phenolic Compounds

Compound/Derivative Type of Inhibition Target Activity
Puerol A Competitive, Reversible, Slow-binding Monophenolase & Diphenolase
Thiophenyl derivative of 2,4-dihydroxycinnamic acid Potent Inhibition Monophenolase

Anti-angiogenic Mechanisms of Action

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer growth and metastasis. Cinnamic acid and its derivatives have garnered interest for their anti-angiogenic properties. benthamdirect.comingentaconnect.com

Inhibition of Endothelial Cell Growth

Furthermore, the anti-angiogenic activity of some related compounds, like certain nonsteroidal anti-inflammatory drugs (NSAIDs), has been linked to the inhibition of cyclooxygenase-2 (COX-2) in endothelial cells. nih.gov This inhibition suppresses the activation of small GTPases like Cdc42 and Rac, which are crucial for endothelial cell spreading and migration—key steps in the angiogenic process. nih.gov Given that cinnamic acid derivatives possess anti-inflammatory properties, it is plausible that they share similar mechanistic pathways in inhibiting endothelial cell growth and angiogenesis. nih.gov

Fibroblast Growth Factor Receptor (FGFR-1) Protein Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, migration, and angiogenesis. researchgate.netresearchgate.net The FGFR family has four members (FGFR1-4) that differ in ligand affinity and tissue distribution. nih.gov Dysregulation of the FGFR signaling pathway, often through gene amplification, mutations, or chromosomal translocations, is implicated in the development and progression of numerous cancers. researchgate.netnih.gov This makes FGFRs, including FGFR-1, significant targets for the development of therapeutic inhibitors. nih.gov

The inhibition of FGFR-1 is a key strategy in cancer therapy. When a signaling molecule (ligand) binds to FGFR-1, the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain. nih.gov This triggers a downstream signaling cascade, primarily through pathways like the Ras-Raf-MAPK and PI3K-AKT pathways, promoting cell growth and survival. researchgate.netnih.gov Small-molecule inhibitors are designed to block this process. Many function by competing with ATP for the binding site within the kinase domain, thereby preventing receptor autophosphorylation and halting the downstream signals that drive tumor growth. nih.gov

Pre-clinical studies have shown that FGFR inhibitors can effectively reduce cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines that have FGFR1 gene rearrangements. nih.gov While numerous FGFR inhibitors are under investigation, many are non-selective, meaning they inhibit other receptor tyrosine kinases as well. nih.gov For instance, Dovitinib (TKI258) is a non-selective inhibitor that targets FGFR1, FGFR2, and FGFR3. nih.gov More recent efforts focus on developing selective inhibitors to improve efficacy and reduce off-target effects. nih.govselleckchem.com Lirafugratinib (RLY-4008), for example, is a selective inhibitor of FGFR2. selleckchem.com Although direct studies on the inhibitory activity of this compound against FGFR-1 are not extensively detailed, its core structure, related to cinnamic acid, is a scaffold used in developing various biologically active compounds. nih.goveurekaselect.com The development of potent and selective small-molecule inhibitors remains a key area of research for targeting cancers driven by aberrant FGFR-1 signaling. nih.govselleckchem.com

Antimicrobial Action Mechanisms

Derivatives of cinnamic acid, a structural class that includes this compound, are recognized for their broad-spectrum antimicrobial properties. eurekaselect.com The antimicrobial activity of these compounds stems from their ability to interfere with multiple crucial functions in bacterial and fungal cells. nih.gov

Antibacterial Activity of Analogous Structures

The cinnamic acid framework is a promising scaffold for the development of new antibacterial agents. nih.govnih.gov Research into synthetic cinnamides and cinnamates reveals that their mechanism of action often involves disruption of the plasma membrane, damage to nucleic acids and proteins, and the induction of intracellular reactive oxygen species. nih.gov The antibacterial effect is influenced by the specific chemical groups attached to the core structure. For example, studies suggest that the presence of an isopropyl group can be important for antibacterial activity. nih.gov

The primary modes of action for cinnamic acid and its derivatives against bacteria include:

Cell Membrane Damage : These compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of essential intracellular components. shef.ac.uk

Inhibition of ATPases : They can inhibit ATPase enzymes, which are critical for cellular energy production and transport processes. shef.ac.uk

Inhibition of Cell Division : The compounds can interfere with the machinery of cell division, preventing bacterial replication. shef.ac.uk

Biofilm Inhibition : They have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are often resistant to antibiotics. shef.ac.uk

Anti-Quorum Sensing : Some derivatives can disrupt quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like virulence factor production. shef.ac.uk

The effectiveness of these compounds can be measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.

Antibacterial Activity of Cinnamic Acid Derivatives nih.gov
CompoundSubstituent GroupTarget BacteriaMIC (μM)Effect
Compound 18Isopropyl groupS. aureus458.15Bactericidal
Compound 9-S. aureus550.96Bactericidal
Compound 6Butyl substituentS. aureus626.62Bactericidal

Antifungal Activity of Related Derivatives

Derivatives related to this compound, such as those of ferulic acid and cinnamic acid, exhibit significant antifungal properties through various mechanisms. eurekaselect.comresearchgate.net These mechanisms often target the fungal cell wall and membrane, which are essential for the organism's survival. nih.govnih.gov

One key mechanism involves the disruption of the fungal plasma membrane through direct interaction with ergosterol, a vital component of the membrane that is analogous to cholesterol in mammalian cells. nih.gov This interaction compromises membrane integrity, leading to cell death. Another primary target is the fungal cell wall. nih.gov For example, molecular modeling studies suggest that certain ferulic acid amides can interact with enzymes like GWT1 and GSC1, which are essential for cell wall development in Candida albicans. nih.gov

Further mechanistic studies on related compounds like ferulic acid have shown they can cause:

Destabilization of Internal Structure : The compounds can disrupt the internal organization of fungal cells. researchgate.net

Leakage of Intracellular Contents : By damaging the cell membrane, they cause essential cytoplasmic materials to leak out. researchgate.net

Inhibition of Spore Germination : They can prevent fungal spores from germinating, thereby halting the spread of the fungus. researchgate.net

Downregulation of Ergosterol Biosynthesis : Some essential oils containing related compounds have been found to downregulate the genes responsible for producing ergosterol. osti.gov

The antifungal efficacy of these derivatives has been demonstrated against a range of pathogenic fungi.

In Vitro Antifungal Activity of Methoxyacrylate-Butenolide Compounds Against S. sclerotiorum nih.gov
CompoundEC₅₀ (mg/L)Inhibition Rate at 50 mg/L (%)
V-61.5179.4
V-72.9386.6
V-102.5989.1
VI-313.2474.2
VI-59.2175.3
VI-71.8179.1
VI-102.9984.8
Trifloxystrobin (Control)38.0968.6

Structure Activity Relationship Sar Studies of 3 3 Methoxyphenyl but 2 Enoic Acid Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of derivatives based on the 3-(3-methoxyphenyl)but-2-enoic acid scaffold is highly sensitive to modifications of its various substituents. Alterations to the aromatic ring, the butenoic acid side chain, or the methoxy (B1213986) group can significantly influence the compound's pharmacological profile, including its anti-inflammatory, analgesic, and antimicrobial properties.

Research into related phenolic and butenoic acid structures has shown that even minor changes can lead to substantial shifts in activity. For instance, in studies of phenolic acids, the introduction of additional hydroxyl (-OH) or methoxy (-OCH₃) groups on the phenyl ring generally enhances antioxidant activity. nih.gov Conversely, modifying electron-donating groups can sometimes lead to a decrease in activity against specific inflammatory targets like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The nature of the side chain is also critical; extending the carboxylic acid with a vinyl group (-CH=CHCOOH), as seen in the butenoic acid structure, has been shown to enhance the antioxidant potential compared to a simple benzoic acid (-COOH). nih.gov

In a series of synthesized 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, which share the but-2-enoic acid core, the introduction of various aryl substituents resulted in compounds with moderate anti-inflammatory and analgesic activities. researchgate.net This indicates that the core butenoic acid structure is a viable template for developing bioactive compounds and that its activity can be fine-tuned by the nature of the aromatic substituent. For example, halogen substitutions on the phenyl ring have been found to be particularly crucial for the anti-inflammatory effect in some benzamide (B126) series. nih.gov

The following table illustrates hypothetical SAR trends for this compound derivatives based on established principles from related compound classes.

Table 1: Representative SAR of this compound Derivatives

Derivative Modification Predicted Impact on Anti-Inflammatory Activity Rationale
1 Parent Compound Baseline Activity Reference compound.
2 Addition of a second -OH group to the phenyl ring Increased Activity Enhanced hydrogen-bonding potential and antioxidant capacity. nih.gov
3 Replacement of 3-methoxy with 3-chloro group Potentially Increased Activity Halogen substitutions can enhance binding affinity and are often crucial for anti-inflammatory effects. nih.gov
4 Esterification of the carboxylic acid Decreased or Lost Activity The free carboxylic acid is often essential for direct interaction with biological targets.
5 Addition of a bulky group (e.g., tert-butyl) to the phenyl ring Decreased Activity Potential for steric hindrance, preventing optimal binding to the target site.

Influence of Aromatic Ring Substituents on Enzyme Inhibition Specificity and Potency

Substituents on the aromatic ring of this compound derivatives play a crucial role in determining their potency and specificity as enzyme inhibitors. These substituents modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing how it interacts with the active site of a target enzyme.

Studies on structurally related methoxyphenyl-based chalcones have provided significant insights into these relationships. When evaluated for anti-inflammatory activity, it was found that methoxylated phenyl derivatives exhibited superior inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production compared to other substitution patterns. nih.gov For example, a chalcone (B49325) derivative featuring a 2,5-dimethoxy and a 4-hydroxy substitution on the phenyl rings demonstrated potent inhibition of NO in lipopolysaccharide (LPS)-induced macrophages with an IC₅₀ value of 11.2 µM. nih.gov This highlights the positive contribution of methoxy groups to enzyme inhibitory activity.

The position and nature of the substituent are critical. In a series of synthetic butanal derivatives and their corresponding carboxylic acids, compounds were tested for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX). mdpi.com A derivative with a 4-fluorophenyl group (FM10) and another with a 4-chlorophenyl group (FM12) showed potent and selective inhibition of COX-2, with IC₅₀ values of 0.69 µM and 0.18 µM, respectively. mdpi.com This suggests that electron-withdrawing halogen substituents at the para-position of the aromatic ring can significantly enhance inhibitory potency against key inflammatory enzymes.

The data in the table below summarizes findings on how different aromatic ring substituents in related compounds affect their enzyme inhibition profiles.

Table 2: Influence of Aromatic Substituents on Enzyme Inhibition

Compound Key Aromatic Substituents Target Enzyme IC₅₀ (µM) Reference
Chalcone Derivative 2f 2,5-Dimethoxy, 4-Hydroxy iNOS (NO Production) 11.2 nih.gov
FM4 4-Bromophenyl COX-2 0.74 mdpi.com
FM10 4-Fluorophenyl COX-2 0.69 mdpi.com
FM12 4-Chlorophenyl COX-2 0.18 mdpi.com

These findings underscore the principle that strategic placement of specific substituents on the aromatic ring—particularly methoxy and halogen groups—is a powerful tool for modulating the enzyme inhibitory activity of this class of compounds.

Role of Carboxylic Acid Moiety in Target Binding and Mechanistic Interactions

The carboxylic acid moiety (-COOH) is a fundamental feature of this compound and its derivatives, often acting as a critical anchor for binding to biological targets. This functional group is ionizable at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of an enzyme or receptor. nih.gov These interactions are frequently a key determinant of a compound's biological activity. nih.govnih.gov

The significance of the carboxylic acid group is demonstrated by the fact that over 450 marketed drugs contain this functional group. nih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore. nih.gov However, the presence of a carboxylic acid can also present challenges, such as limited permeability across biological membranes and potential metabolic instability. researchgate.netnih.gov For instance, carboxylic acids can undergo metabolism to form reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicity in some cases.

To overcome these drawbacks while preserving the essential binding interactions, medicinal chemists often employ a strategy of bioisosteric replacement. A bioisostere is a different functional group with similar steric and electronic properties that can substitute the original group without losing the desired biological activity. researchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and certain heterocyclic rings like 3-hydroxyisoxazole. nih.govresearchgate.net

For example, tetrazoles closely mimic the acidity and planar geometry of carboxylic acids and can participate in similar binding interactions. nih.gov The replacement of a carboxylic acid with a tetrazole in the angiotensin II antagonist losartan (B1675146) was a key modification that led to a successful drug with improved oral bioavailability. nih.gov This strategy allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles. nih.gov

Stereochemical Influence on Bioactivity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, exerts a profound influence on the biological activity and selectivity of this compound derivatives. Because biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between stereoisomers, often leading to significant differences in pharmacological effects. mdpi.com

A key stereochemical feature of this compound is the carbon-carbon double bond in the but-2-enoic acid chain. This double bond gives rise to geometric isomers, designated as (E) and (Z) (or trans and cis). These isomers are not mirror images and have different spatial arrangements of their substituents. This results in different distances between key functional groups—namely the carboxylic acid and the 3-methoxyphenyl (B12655295) ring—which can drastically affect how the molecule fits into a receptor's binding site. The (E)-isomer, where the carboxylic acid and the phenyl ring are on opposite sides of the double bond, will have a different shape and biological activity profile compared to the (Z)-isomer, where they are on the same side. For instance, studies on (E)-3-(3-methoxyphenyl)propenoic acid have highlighted its potential as an anti-angiogenic agent, indicating that the specific (E) configuration is conducive to this activity. nih.gov

If additional chiral centers are introduced into the molecule through substitution, this can lead to the formation of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment but can exhibit vastly different activities in a chiral biological environment. mdpi.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.

This stereoselectivity arises because the precise three-dimensional structure of a drug is critical for its interaction with a target protein. A slight change in the spatial orientation of a functional group can prevent the optimal alignment required for binding, leading to a loss of potency. mdpi.com Therefore, controlling the stereochemistry is a critical aspect of drug design for this class of compounds, ensuring that the most active and selective isomer is utilized.

Applications of 3 3 Methoxyphenyl but 2 Enoic Acid As a Chemical Building Block

Precursor in the Synthesis of Therapeutically Relevant Molecules (e.g., Tapentadol Intermediates)

3-(3-Methoxyphenyl)but-2-enoic acid and its derivatives are valuable precursors in the synthesis of various therapeutically relevant molecules. A notable example is their potential role in the synthesis of intermediates for Tapentadol, a centrally acting opioid analgesic. The core structure of Tapentadol contains a 3-substituted phenyl group, and a key intermediate in many of its synthetic routes is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. epo.orgresearchgate.netjustia.com The synthesis of this crucial intermediate often commences from 1-(3-methoxyphenyl)propan-1-one. epo.orggoogleapis.com

A plausible synthetic pathway to this key ketone intermediate from this compound involves a decarboxylation reaction. The decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, can yield the corresponding styrenes. researchgate.netresearchgate.net In this case, the decarboxylation of this compound would produce 1-(3-methoxyphenyl)propene. This transformation can be achieved through various methods, including acid-catalyzed reactions or enzymatic processes. researchgate.netacs.org Subsequent oxidation of the resulting 1-(3-methoxyphenyl)propene would then yield the target intermediate, 1-(3-methoxyphenyl)propan-1-one, thus establishing a direct synthetic link between this compound and the synthesis of Tapentadol.

The following table summarizes a potential synthetic sequence from this compound to a key Tapentadol intermediate.

StepReactantReactionProductSignificance
1This compoundDecarboxylation1-(3-Methoxyphenyl)propeneFormation of a key alkene intermediate.
21-(3-Methoxyphenyl)propeneOxidation1-(3-Methoxyphenyl)propan-1-oneSynthesis of a direct precursor to Tapentadol intermediates.
31-(3-Methoxyphenyl)propan-1-oneMulti-step synthesis (e.g., Mannich reaction, reduction, etc.)(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamineA crucial intermediate in the synthesis of Tapentadol. epo.orggoogleapis.comgoogle.com

Versatility in Organic Synthesis for Complex Molecular Architectures

The chemical structure of this compound, featuring an α,β-unsaturated carbonyl system and a substituted phenyl ring, imparts significant versatility as a building block in organic synthesis. The conjugated system allows it to participate in a variety of addition reactions, most notably Michael additions, where nucleophiles add to the β-position of the double bond. chemrxiv.orgnih.govresearchgate.net This reactivity is fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular scaffolds.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, further expanding its synthetic utility. These derivatives can then undergo a wide range of transformations. For instance, the corresponding acid chloride can be used in Friedel-Crafts acylations or in the formation of ketones via reaction with organocuprates.

The versatility of this building block is demonstrated in its potential use in the synthesis of various heterocyclic compounds. The combination of the reactive α,β-unsaturated system and the modifiable carboxylic acid group allows for the construction of diverse ring systems, which are prevalent in many biologically active molecules.

Role in the Synthesis of Lignan (B3055560) and Related Alkaloid Derivatives

Cinnamic acid and its derivatives are well-established precursors in the biosynthesis of lignans (B1203133) and various alkaloids. researchgate.net Lignans are a large class of polyphenolic compounds found in plants, many of which exhibit interesting biological activities. Their biosynthesis often involves the dimerization of phenylpropanoid units derived from cinnamic acids. acs.org

In chemical synthesis, this compound can serve as a valuable starting material for the construction of lignan and alkaloid skeletons. The substituted phenyl ring and the three-carbon side chain of the butenoic acid provide the basic C6-C3 framework characteristic of many of these natural products. For example, derivatives of 3-(3-methoxyphenyl)propanoic acid, which can be obtained by reduction of the butenoic acid, are key intermediates in the synthesis of certain lignans.

Furthermore, the structural motif of this compound is found within the broader class of isoquinoline (B145761) alkaloids. researchgate.netnih.govresearchgate.net The synthesis of these complex nitrogen-containing heterocycles can potentially utilize this butenoic acid derivative as a starting point for constructing parts of the alkaloid framework. Radical decarboxylative functionalization of similar 3-enoic acids has been shown to be a viable strategy for the synthesis of functionalized 3,4-dihydroisoquinolines. chemrxiv.org

Applications in Advanced Pharmaceutical Intermediate Production

Beyond its potential role in Tapentadol synthesis, this compound and its derivatives are valuable intermediates in the broader pharmaceutical industry. The structural motifs present in this compound are found in a variety of pharmacologically active molecules.

The α,β-unsaturated acid functionality makes it a useful building block for the synthesis of various pharmaceutical scaffolds. For instance, it can be used to introduce the 3-methoxyphenyl (B12655295) group into a target molecule, a common feature in many drugs due to its metabolic stability and ability to engage in specific receptor interactions.

Research into the biological activities of cinnamic acid derivatives has shown a wide range of effects, including anti-inflammatory and anticancer properties. This suggests that derivatives of this compound could be explored for the development of new therapeutic agents. The ability to modify both the carboxylic acid and the aromatic ring allows for the creation of a library of compounds for screening and lead optimization in drug discovery programs.

The following table lists some of the key intermediates and their potential pharmaceutical applications.

Intermediate Derived from this compoundPotential Pharmaceutical Application
1-(3-Methoxyphenyl)propan-1-onePrecursor for Tapentadol and other analgesics. epo.orggoogleapis.com
3-(3-Methoxyphenyl)propanoic acidBuilding block for lignan and alkaloid synthesis.
Esters and amides of this compoundIntermediates for various pharmacologically active compounds.
Functionalized 3,4-dihydroisoquinolinesCore structures in a wide range of alkaloids with diverse biological activities. chemrxiv.org

Q & A

Basic Research Questions

What are the established synthetic routes for 3-(3-Methoxyphenyl)but-2-enoic acid, and what are their critical parameters?

Methodology:

  • Catalytic Hydrogenation: For unsaturated precursors (e.g., 3-(3-Methoxyphenyl)acrylic acid), palladium on charcoal (Pd/C) under H₂ gas can reduce double bonds. Reaction conditions (temperature: 25–50°C, pressure: 1–3 atm) and catalyst loading (5–10 wt%) significantly influence yield .
  • Aldol Condensation: Benzaldehyde derivatives react with ketones or esters in basic media (e.g., NaOH) to form α,β-unsaturated acids. For example, (E)-3-phenylbut-2-enoic acid was synthesized via reaction of benzaldehyde with phosphorane derivatives in aqueous NaOH .
  • Pechmann Cyclization: Used for coumarin derivatives but adaptable for substituted enoic acids. Requires acidic catalysts (e.g., H₂SO₄) and controlled temperatures (80–120°C) .

Critical Parameters:

  • Stereoselectivity: Solvent polarity and reaction time affect E/Z isomer ratios. Polar solvents favor E-isomers due to stabilization of transition states .
  • Yield Optimization: Catalyst purity (e.g., Pd/C activity) and reagent stoichiometry must be calibrated via trial experiments .

How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodology:

  • NMR Analysis:
    • ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and α,β-unsaturated protons (CH=CH) as doublets at δ 6.2–7.5 ppm. Coupling constants (J = 12–16 Hz) confirm trans (E) configuration .
    • ¹³C NMR: Carboxylic acid (COOH) appears at δ 170–175 ppm; conjugated carbons (C=C) at δ 120–140 ppm .
  • IR Spectroscopy:
    • Stretching vibrations for COOH (~2500–3300 cm⁻¹, broad), C=O (1680–1720 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) .

Data Validation:

  • Compare with computed spectra (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments .

What purification methods are effective post-synthesis, and how are yields quantified?

Methodology:

  • Recrystallization: Use ethanol/water mixtures (1:3 v/v) to isolate crystalline product. Monitor purity via melting point (lit. range: 43–45°C for propionic acid analogs) .
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent separates isomers. TLC (Rf = 0.3–0.5) guides fraction collection .
  • Yield Calculation: Gravimetric analysis after drying under vacuum (≥95% purity by HPLC). Report yields relative to limiting reagent .

Advanced Research Questions

How can researchers resolve contradictions in spectral data arising from solvent polarity or isomerism?

Methodology:

  • Solvent Effects: Record UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents redshift absorption maxima (λmax) due to stabilization of excited states .
  • Isomer Differentiation:
    • X-ray Crystallography: Resolve E/Z configurations using SHELX software for structure refinement. Compare experimental bond angles (C=C-O) with computational models .
    • Dynamic NMR: Variable-temperature NMR (VT-NMR) detects rotational barriers in hindered isomers .

Case Study:

  • For (E)-ethyl 3-(2,4-dihydroxyphenyl)but-2-enoic acid, fluorescence intensity in DMSO was 3× higher than in hexane due to solvatochromism .

What experimental design challenges arise in pharmacological studies, and how are they addressed?

Methodology:

  • Bioactivity Assays:
    • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., Raji cells) with IC₅₀ quantification. Validate cytotoxicity against non-cancerous cells (e.g., HEK293) .
    • Enzyme Inhibition: Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric monitoring of substrate conversion .
  • Data Reproducibility:
    • Standardize cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO ≤0.1% v/v) .

Challenges:

  • Metabolite interference: LC-MS/MS quantifies parent compound vs. metabolites in biological matrices .

How can computational modeling predict interactions between this compound and biological targets?

Methodology:

  • Molecular Docking: Use AutoDock Vina to model binding to receptors (e.g., estrogen receptor-α). Grid boxes centered on ligand-binding domains (resolution: 0.375 Å) .
  • MD Simulations: GROMACS simulates ligand-receptor dynamics (20 ns trajectories). Analyze RMSD (<2 Å indicates stability) and binding free energy (MM-PBSA) .

Validation:

  • Correlate docking scores (ΔG < -7 kcal/mol) with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.